N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,5-oxadiazole (furazan) and a 1,2-oxazole (isoxazole) core. The 1,2,5-oxadiazole ring is substituted at position 4 with a 3,4-dimethoxyphenyl group, while the 1,2-oxazole moiety at position 3 is linked via a carboxamide group to a phenyl substituent at position 5 .
Properties
Molecular Formula |
C20H16N4O5 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H16N4O5/c1-26-15-9-8-13(10-17(15)27-2)18-19(24-29-23-18)21-20(25)14-11-16(28-22-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,24,25) |
InChI Key |
LLKXCWHDIFAPHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile under acidic conditions to form the oxadiazole ring.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of a suitable precursor, such as an α-haloketone, with an amide.
Coupling of the Rings: The final step involves coupling the oxadiazole and oxazole rings through a carboxamide linkage, which can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide. The compound has shown promising results against various cancer cell lines.
Case Study: Anticancer Screening
A study conducted by researchers evaluated several oxadiazole derivatives for their anticancer properties. Among these, this compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value of approximately 0.67 µM against MCF-7 cells and 0.80 µM against A549 cells, demonstrating significant cytotoxicity .
Immunomodulatory Effects
Research has also pointed to the immunomodulatory effects of oxadiazole derivatives. This compound exhibited anti-inflammatory properties in preclinical models. It was shown to suppress cytokine production and modulate immune responses effectively.
Case Study: Immunomodulation
In a study assessing the immunoregulatory effects of various isoxazole derivatives, the compound was found to inhibit TNF-alpha and IL-1β production in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .
High Energy Density Materials
Beyond biological applications, oxadiazole derivatives are also explored for their use as High Energy Density Materials (HEDMs). Their structural properties allow for high thermal stability and energy release upon decomposition.
Research Findings
A review on novel oxadiazole derivatives highlighted their potential as HEDMs due to their ability to release a significant amount of energy upon thermal decomposition. This aspect is crucial for applications in propellants and explosives .
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural Features and Substitutions
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations:
- Dual Heterocycles : The target compound uniquely combines oxadiazole and oxazole rings, which may enhance rigidity and electronic properties compared to single-heterocycle analogs like Rip-B or the azo-containing oxazole in .
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target and Rip-B suggests shared interest in methoxy groups for solubility or receptor binding. However, Rip-B lacks heterocyclic complexity.
- Functional Diversity : The azo group in introduces photochemical reactivity absent in the target, while the tetrahydrobenzothiophene in adds a sulfur-containing fused ring system.
Physicochemical Properties
Limited experimental data are available for the target compound. However, inferences can be drawn:
- Molecular Weight : At ~408.4 g/mol, the target is heavier than Rip-B (283.3 g/mol) but lighter than the azo-oxazole compound (412.4 g/mol) . Higher molecular weight may influence bioavailability.
- Solubility : The 3,4-dimethoxyphenyl group in the target and Rip-B could improve solubility in polar solvents compared to purely aromatic analogs.
- Melting Point : Rip-B exhibits a melting point of 90°C , while the target’s melting point is unreported. Rigid heterocycles in the target may elevate its melting point.
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.
Molecular Structure:
The molecular formula of the compound is with a molecular weight of 339.35 g/mol. The compound features a complex structure that includes both oxadiazole and oxazole moieties, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.35 g/mol |
| LogP | 3.6679 |
| Polar Surface Area | 75.347 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole unit have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular:
- Antibacterial Effectiveness: The compound has demonstrated activity against Enterococcus faecium biofilms and planktonic growth of several bacterial strains .
- Minimum Inhibitory Concentration (MIC): Studies report MIC values in the range of 10 µM against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- Cell Line Studies: The compound exhibited cytotoxic effects against multiple cancer cell lines including HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 5.55 to 35.58 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HePG-2 | 5.55 |
| MCF-7 | 2.86 |
| HCT116 | 35.58 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has also shown promising anti-inflammatory effects:
- Mechanism of Action: The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and mediators in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in Molecules evaluated a series of oxadiazole derivatives for their antimicrobial activity. The results indicated that the presence of the dimethoxyphenyl group significantly enhanced antibacterial activity against E. faecium and other pathogens . -
Cytotoxicity Assessment:
A detailed investigation into the cytotoxic effects of various oxadiazole derivatives revealed that modifications at the phenyl position could optimize anticancer activity. The study emphasized structure–activity relationships (SAR) that inform future drug design .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves cyclization of α-haloketones and amides to form the oxazole ring, followed by coupling with functionalized phenyl precursors. Key steps include:
- Oxazole ring formation : Use acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) conditions for cyclization .
- Oxadiazole ring assembly : Employ nitrile oxide intermediates via [3+2] cycloaddition with nitriles under microwave irradiation for faster reaction times .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (MeOH/EtOAC) to achieve >95% purity .
- Yield optimization : Monitor reaction temperatures (60–80°C) and stoichiometry (1:1.2 molar ratio of oxazole to phenyl precursor) to minimize side products .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃), aromatic protons (δ ~6.8–7.5 ppm for phenyl/oxadiazole), and carboxamide (δ ~168–170 ppm for C=O) .
- IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bonds (amide at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 406.1278 for C₂₀H₁₈N₄O₅) and fragmentation patterns .
Q. What solvent systems are suitable for solubility and stability testing of this compound?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for stock solutions (10 mM) due to high solubility.
- Aqueous buffers : Test stability in PBS (pH 7.4) at 37°C for 24 hours, monitoring degradation via HPLC .
- Low solubility in water : Use co-solvents (e.g., 0.1% Tween-80 in saline) for in vitro assays .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. nitro groups) on the phenyl rings affect biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing 3,4-dimethoxy with nitro or halogen groups) and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
- Computational modeling : Perform docking studies (AutoDock Vina) to assess binding affinity changes due to substituent electronic effects (e.g., methoxy groups enhance H-bonding with active sites) .
- Data contradiction resolution : If bioactivity decreases despite favorable docking scores, evaluate membrane permeability via PAMPA assays .
Q. What strategies can resolve discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic profiling : Use liver microsomes (human/rodent) to identify metabolites (LC-MS/MS) that may reduce efficacy in vivo .
- Formulation optimization : Encapsulate the compound in PEGylated liposomes to improve bioavailability and reduce off-target effects .
- Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., t₁/₂, Cmax) derived from plasma concentration-time curves .
Q. How can computational methods predict the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Target identification : Use SwissTargetPrediction to prioritize kinases (e.g., EGFR, VEGFR) based on structural similarity to known inhibitors .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD (<2 Å) and interaction energy (e.g., hydrophobic contacts with oxadiazole core) .
- Validation : Compare predictions with experimental kinase profiling (Eurofins KinaseProfiler™) at 1 µM concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
